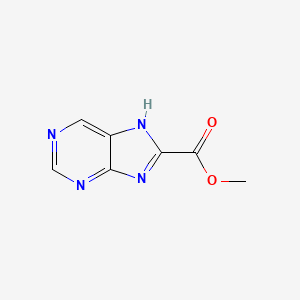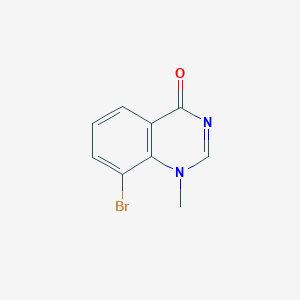
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H15BrN4. It is a derivative of pyridine and piperazine, featuring a bromine atom at the 5-position of the pyridine ring and a 4-methylpiperazin-1-yl group at the 3-position. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, 2-aminopyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Piperazine Substitution: The brominated intermediate is then reacted with 4-methylpiperazine under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and advanced purification techniques .
化学反应分析
Types of Reactions
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring or the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the bromine atom is replaced by a new carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the piperazine or pyridine rings.
Coupling Reactions: Formation of biaryl or other coupled products.
科学研究应用
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.
Biology: Employed in the study of biological pathways and mechanisms, often as a ligand or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials and chemicals for various industrial applications.
作用机制
The mechanism of action of 5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine ring can enhance its binding affinity and specificity, while the bromine atom can facilitate interactions with target molecules through halogen bonding or other non-covalent interactions .
相似化合物的比较
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-(piperazin-1-yl)pyridine: Similar structure but without the methyl group on the piperazine ring.
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine: Similar structure but without the methyl group on the piperazine ring.
Uniqueness
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine is unique due to the presence of both the bromine atom and the 4-methylpiperazin-1-yl group. This combination can enhance its chemical reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H15BrN4 |
|---|---|
分子量 |
271.16 g/mol |
IUPAC 名称 |
5-bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H15BrN4/c1-14-2-4-15(5-3-14)9-6-8(11)7-13-10(9)12/h6-7H,2-5H2,1H3,(H2,12,13) |
InChI 键 |
CZYZBTPFDNFXEJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(N=CC(=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
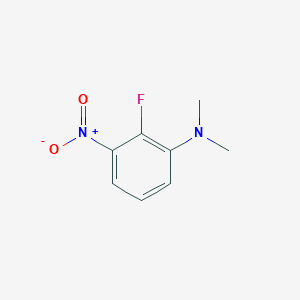
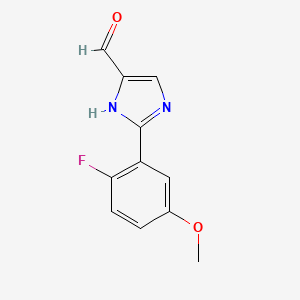

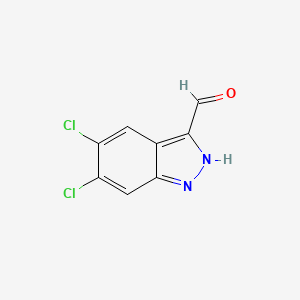
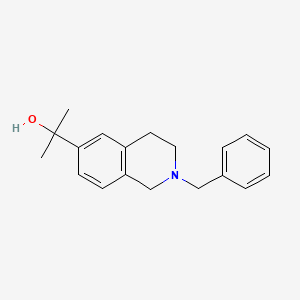
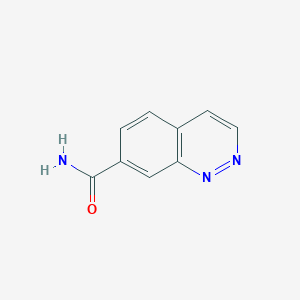
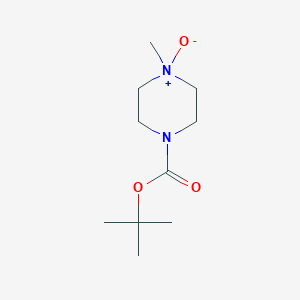
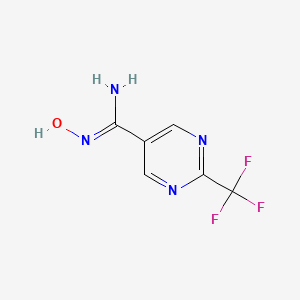
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
![Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
